molecular formula C21H22N2O5S3 B11060110 Ethyl 2-({[3-(furan-3-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[3-(furan-3-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11060110
M. Wt: 478.6 g/mol
InChI Key: YZINTJNSHWJANX-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a benzothiophene moiety

Preparation Methods

The synthesis of ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene moiety may enhance the compound’s binding affinity to certain proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include those with furan, thiazole, and benzothiophene rings. For example:

ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of rings and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O5S3

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 2-[[2-[3-(furan-3-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H22N2O5S3/c1-2-28-20(26)17-13-5-3-4-6-14(13)30-18(17)22-16(24)9-15-19(25)23(21(29)31-15)10-12-7-8-27-11-12/h7-8,11,15H,2-6,9-10H2,1H3,(H,22,24)

InChI Key

YZINTJNSHWJANX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N(C(=S)S3)CC4=COC=C4

Origin of Product

United States

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